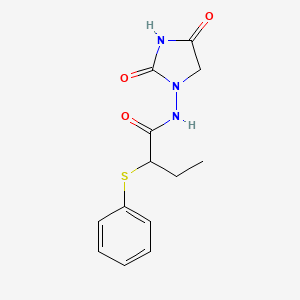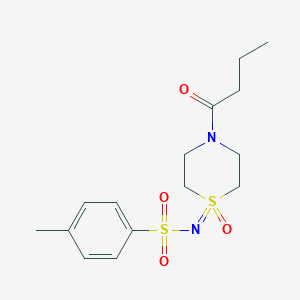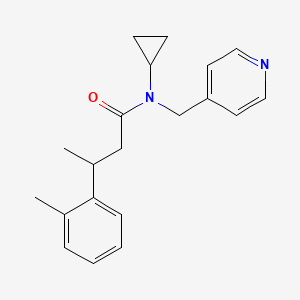
N-(2,4-dioxoimidazolidin-1-yl)-2-phenylsulfanylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dioxoimidazolidin-1-yl)-2-phenylsulfanylbutanamide is a compound that features an imidazolidinone ring, a phenylsulfanyl group, and a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dioxoimidazolidin-1-yl)-2-phenylsulfanylbutanamide typically involves the formation of the imidazolidinone ring followed by the introduction of the phenylsulfanyl group and the butanamide moiety. One common method involves the cyclization of a substituted ethylenediamine with carbonyldiimidazole to form the imidazolidinone ring. The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylsulfanyl halide. Finally, the butanamide moiety is attached through an amide bond formation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dioxoimidazolidin-1-yl)-2-phenylsulfanylbutanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form imidazolidines.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Imidazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2,4-dioxoimidazolidin-1-yl)-2-phenylsulfanylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2,4-dioxoimidazolidin-1-yl)-2-phenylsulfanylbutanamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The imidazolidinone ring and phenylsulfanyl group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Hydantoin derivatives: These compounds also contain an imidazolidinone ring and have similar biological activities.
Quisqualic acid analogs: These compounds share structural similarities and are used in similar research applications.
Uniqueness
N-(2,4-dioxoimidazolidin-1-yl)-2-phenylsulfanylbutanamide is unique due to the combination of its imidazolidinone ring, phenylsulfanyl group, and butanamide backbone, which confer specific chemical and biological properties not found in other similar compounds .
Propiedades
IUPAC Name |
N-(2,4-dioxoimidazolidin-1-yl)-2-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-2-10(20-9-6-4-3-5-7-9)12(18)15-16-8-11(17)14-13(16)19/h3-7,10H,2,8H2,1H3,(H,15,18)(H,14,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTZZAGYAFIWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN1CC(=O)NC1=O)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-Acetylphenoxy)-1-[3-(3-hydroxypyrrolidin-1-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6967393.png)
![2-[(5-Bromo-1,3-thiazol-2-yl)methyl-tert-butylamino]acetamide](/img/structure/B6967401.png)
![N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B6967406.png)
![N-[(2-ethoxyphenyl)methyl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967410.png)
![N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967417.png)

![4-acetyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B6967437.png)
![2-(4-nitropyrazol-1-yl)-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]acetamide](/img/structure/B6967445.png)
![5-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6967449.png)


![N-[1-(furan-3-carbonyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B6967497.png)
![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B6967503.png)
![tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate](/img/structure/B6967505.png)
